molecular formula C5H12ClNS B13555626 Pyrrolidin-3-ylmethanethiol hydrochloride

Pyrrolidin-3-ylmethanethiol hydrochloride

Cat. No.: B13555626
M. Wt: 153.67 g/mol
InChI Key: AHICRVKVRGNCJB-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylmethanethiol hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-ylmethanethiol hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-3-ylmethanethiol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrrolidin-3-ylmethanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of catalysts and other industrially relevant materials.

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylmethanethiol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-3-ylmethanethiol hydrochloride is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and expands its utility in various applications .

Properties

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

pyrrolidin-3-ylmethanethiol;hydrochloride

InChI

InChI=1S/C5H11NS.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H

InChI Key

AHICRVKVRGNCJB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CS.Cl

Origin of Product

United States

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